1-Phenylethyl acetate
Overview
Description
1-Phenylethyl acetate is an organic compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol . It is an ester formed from 1-phenylethanol and acetic acid. This compound is known for its pleasant, fruity aroma, making it a valuable ingredient in the fragrance and flavor industries .
Mechanism of Action
Target of Action
1-Phenylethyl acetate, also known as Styralyl acetate, is a compound that is primarily involved in the biosynthesis pathways of various aromatic compounds . The primary targets of this compound are enzymes involved in these pathways, such as those in the shikimate biosynthesis pathway, which allows the synthesis of phenylalanine, a precursor of this compound .
Mode of Action
The compound interacts with its targets through enzymatic reactions. For instance, in the shikimate biosynthesis pathway, it is involved in the formation of phenylalanine . The compound’s interaction with its targets leads to changes in the biochemical pathways, resulting in the production of various aromatic compounds.
Biochemical Pathways
The main biochemical pathway affected by this compound is the shikimate pathway, which is responsible for the synthesis of aromatic amino acids . The compound also seems to be related to the L-phenylalanine degradation pathway . These pathways have downstream effects on the production of various aromatic compounds, contributing to the overall biochemical processes within the organism.
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 212 °c . This could potentially impact its bioavailability, as compounds with higher boiling points tend to have lower volatility and may be less readily absorbed.
Result of Action
The result of this compound’s action is the production of various aromatic compounds through the shikimate and L-phenylalanine degradation pathways . These aromatic compounds play crucial roles in various biological processes, contributing to the overall functioning of the organism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s enzymatic activity decreases dramatically in polar solvents . This is due to the stripping of water from the enzyme, which can affect the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1-Phenylethyl acetate plays a role in various biochemical reactions, particularly those involving esterases and lipases. These enzymes catalyze the hydrolysis of esters, breaking down this compound into 1-phenylethanol and acetic acid. The interaction with these enzymes is crucial for the compound’s metabolism and its subsequent effects on biological systems. For instance, the enzyme esterase BSE01281 from Bacillus sp. has been shown to enantioselectively hydrolyze this compound, producing optically pure ®-1-phenylethanol and (S)-1-phenylethyl acetate .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in metabolic pathways. For example, the hydrolysis of this compound by esterases can result in the production of metabolites that participate in further biochemical reactions, impacting cellular function and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. The compound binds to the active sites of esterases and lipases, facilitating the hydrolysis reaction. This interaction involves the formation of enzyme-substrate complexes, leading to the breakdown of the ester bond in this compound. The resulting products, 1-phenylethanol and acetic acid, can then participate in other metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its hydrolysis can be influenced by factors such as pH, temperature, and the presence of specific enzymes. Over time, the hydrolysis of this compound can lead to the accumulation of its breakdown products, which may have their own biological effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that the compound has a relatively high LD50 value, indicating low acute toxicity. Nonetheless, prolonged exposure to high doses may result in adverse effects on cellular and metabolic functions .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis and subsequent participation in other biochemical reactions. The compound is hydrolyzed by esterases to produce 1-phenylethanol and acetic acid. These products can then enter various metabolic pathways, such as the phenylalanine and phenylacetate catabolic pathways. The involvement of this compound in these pathways highlights its role in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within different cellular compartments. Additionally, binding proteins may assist in the transport and localization of this compound, influencing its accumulation and activity within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles or compartments within the cell, such as the endoplasmic reticulum or mitochondria. Post-translational modifications and targeting signals can direct this compound to these locations, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl acetate can be synthesized through the esterification of 1-phenylethanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation is often employed to separate the ester from the reaction mixture and to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl acetate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to 1-phenylethanol using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohols and a catalyst, such as sodium methoxide.
Major Products:
Hydrolysis: 1-Phenylethanol and acetic acid.
Reduction: 1-Phenylethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
1-Phenylethyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s pleasant aroma makes it useful in studies related to olfaction and sensory perception.
Medicine: While not a primary pharmaceutical agent, it is sometimes used in formulations for its fragrance.
Comparison with Similar Compounds
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent and in flavorings.
Methyl acetate: Similar in structure and used in similar applications, but with a slightly different aroma profile.
2-Phenylethyl acetate: Shares a similar structure but has a different aromatic profile, often described as more floral.
Uniqueness: 1-Phenylethyl acetate is unique due to its specific aromatic profile, which is more fruity compared to the floral notes of 2-phenylethyl acetate. This makes it particularly valuable in certain fragrance and flavor applications where a fruity scent is desired .
Properties
IUPAC Name |
1-phenylethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXDOLUJCHOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041636 | |
Record name | (+/-)-alpha-Methylbenzyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, colourless liquid with a powerful sweet floral-fruity, herbaceous odour, colourless liquid with a powerful green-floral odour | |
Record name | Benzenemethanol, .alpha.-methyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylbenzyl acetate (mixed o,m,p) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | alpha-Methylbenzyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
94.00 to 95.00 °C. @ 12.00 mm Hg | |
Record name | 1-Phenylethyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Methylbenzyl acetate (mixed o,m,p) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | alpha-Methylbenzyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.024-1.040, 1.020-1.035 | |
Record name | Methylbenzyl acetate (mixed o,m,p) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | alpha-Methylbenzyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93-92-5, 29759-11-3 | |
Record name | 1-Phenylethyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylphenylcarbinyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093925 | |
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Record name | Methylbenzyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029759113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylethyl acetate | |
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Record name | Benzenemethanol, .alpha.-methyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
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Record name | (+/-)-alpha-Methylbenzyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041636 | |
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Record name | 1-phenylethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzenemethanol, methyl-, acetate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | STYRALYL ACETATE | |
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Record name | 1-Phenylethyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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